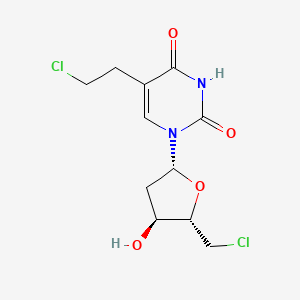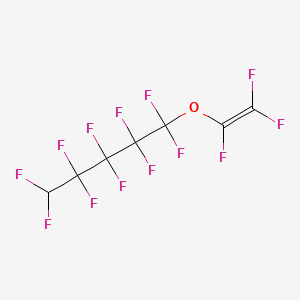
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This specific compound is characterized by its intricate molecular structure, which includes multiple functional groups and a phenothiazine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)- typically involves multi-step organic reactions. The process may start with the preparation of the phenothiazine core, followed by the introduction of acetyl and azetidinyl groups through acylation and amination reactions. Specific reagents and catalysts, such as acetic anhydride, chlorinating agents, and amines, are used under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
科学的研究の応用
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in treating neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenothiazine core may interact with neurotransmitter receptors, while the azetidinyl group could influence enzyme activity. These interactions can modulate biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known antipsychotic with a phenothiazine core.
Thioridazine: Another phenothiazine derivative used in psychiatry.
Fluphenazine: A potent antipsychotic with structural similarities.
Uniqueness
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-: is unique due to its specific functional groups and molecular configuration, which may confer distinct pharmacological properties compared to other phenothiazines.
特性
CAS番号 |
89258-20-8 |
|---|---|
分子式 |
C25H18Cl3N3O3S |
分子量 |
546.8 g/mol |
IUPAC名 |
1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(3,4-dichlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C25H18Cl3N3O3S/c1-13(32)14-7-9-21-19(11-14)30(18-4-2-3-5-20(18)35-21)22(33)12-29-31-24(23(28)25(31)34)15-6-8-16(26)17(27)10-15/h2-11,23-24,29H,12H2,1H3 |
InChIキー |
POCFOGOJEQFFGI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC(=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



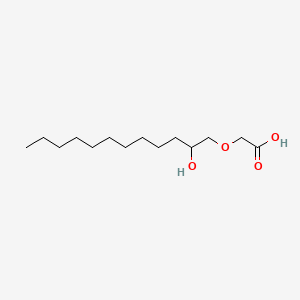
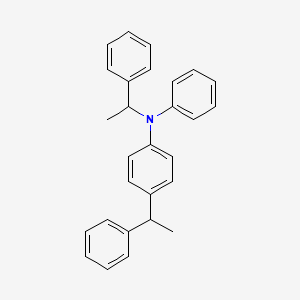

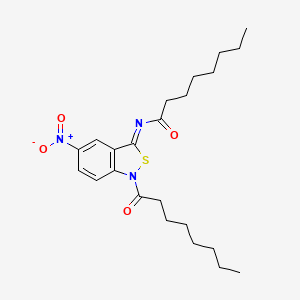
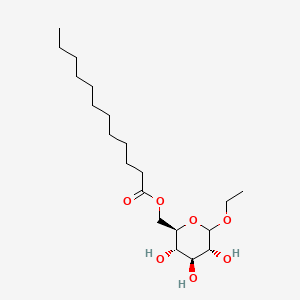
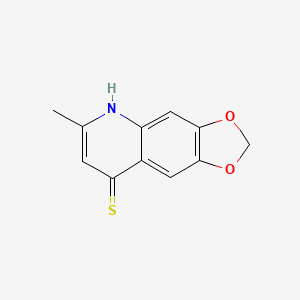

![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)

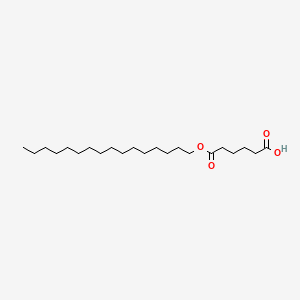
![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
